N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and other properties relevant to its use and handling.Scientific Research Applications
Medicinal Chemistry Applications
- Neurokinin-1 Receptor Antagonists : Compounds structurally related to the query have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists, which are useful in treating pain, migraine, and chemotherapy-induced emesis. For instance, structural modifications to morpholine acetal human NK-1 receptor antagonist compounds have led to the discovery of potent, long-acting antagonists with good oral bioavailability (Hale et al., 1998).
Polymer Science
- Polymer Synthesis : Research has explored the use of oxazoline and related compounds in polymer synthesis, demonstrating the versatility of these functional groups in creating polymers with specific properties. For example, 2-(hydroxyphenyl)-2-oxazolines were used in the synthesis of various polymers, showcasing the adaptability of such structures in material science (Kobayashi et al., 1984).
Inorganic Chemistry
- Metal Complexation : Studies on the complexation behaviors of ligands similar to the query compound with metals have shown significant applications in selective extraction and purification technologies. For instance, a tetradentate ligand combining hard O-donor and soft N-donors exhibited excellent extraction ability and high selectivity toward actinides over lanthanides, which is crucial for the separation processes in nuclear waste management (Xiao et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-7-9-17(10-8-16)19(25-11-13-28-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)29-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSOANWFDSREGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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